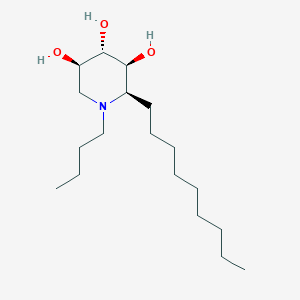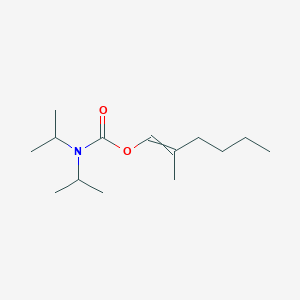![molecular formula C16H21FO B12604727 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one CAS No. 643752-48-1](/img/structure/B12604727.png)
1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one is an organic compound characterized by its unique structure, which includes an ethylcyclohexyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one typically involves the reaction of 4-ethylcyclohexylbenzene with fluorinating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal fluoride, at elevated temperatures to ensure the incorporation of the fluorine atom into the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-one
- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Comparison: 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both an ethylcyclohexyl group and a fluorophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications compared to its analogs.
Properties
CAS No. |
643752-48-1 |
|---|---|
Molecular Formula |
C16H21FO |
Molecular Weight |
248.33 g/mol |
IUPAC Name |
1-[4-(4-ethylcyclohexyl)-2-fluorophenyl]ethanone |
InChI |
InChI=1S/C16H21FO/c1-3-12-4-6-13(7-5-12)14-8-9-15(11(2)18)16(17)10-14/h8-10,12-13H,3-7H2,1-2H3 |
InChI Key |
LGWFPKUHJVIJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2=CC(=C(C=C2)C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


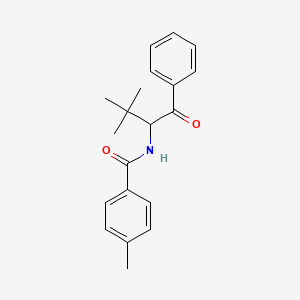
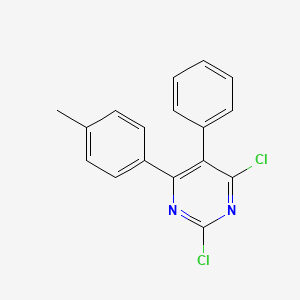


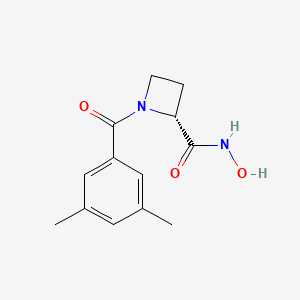
![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
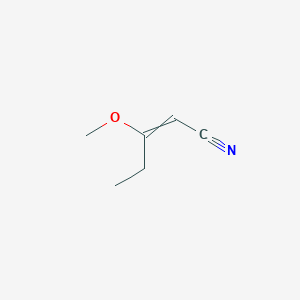
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)
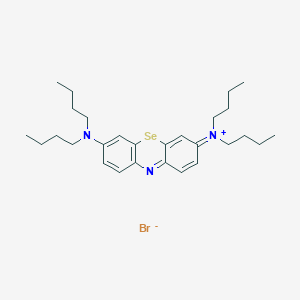
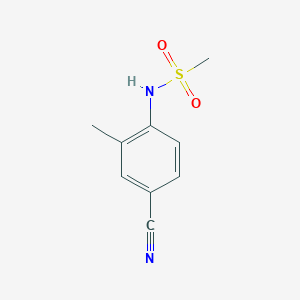
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
